molecular formula C17H24N4O4S2 B601289 Cefathiamidine Lactone CAS No. 905712-22-3

Cefathiamidine Lactone

Cat. No.: B601289
CAS No.: 905712-22-3
M. Wt: 412.53
InChI Key:
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Description

Cefathiamidine lactone is a derivative of cefathiamidine, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core β-lactam structure, which is crucial for its antibacterial activity. This compound is primarily used in the treatment of infections caused by susceptible bacteria, including both Gram-positive and certain Gram-negative bacteria .

Mechanism of Action

Target of Action

Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .

Mode of Action

This compound acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .

Biochemical Pathways

As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cefathiamidine Lactone are not fully understood due to limited studies. As a derivative of cefathiamidine, it may share similar biochemical properties. Cefathiamidine is known to interact with various enzymes and proteins in the body

Cellular Effects

Cefathiamidine, its parent compound, is known to have significant effects on various types of cells, particularly in the context of bacterial infections . It is likely that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a derivative of cefathiamidine, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine lactone involves several steps, starting from the core β-lactam structure. One common method involves the reaction of 7-aminocephalosporanic acid with specific acylating agents to form the desired lactone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cefathiamidine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted lactones .

Scientific Research Applications

Cefathiamidine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cefathiamidine lactone is unique due to its specific lactone structure, which may confer different pharmacokinetic properties and stability compared to other cephalosporins. Its ability to form stable lactone rings makes it a valuable compound for further chemical modifications and drug development .

Properties

IUPAC Name

[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKQBDIOPXYUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is cefathiamidine lactone formed and how can it be identified?

A1: this compound is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of this compound can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of this compound from other compounds, including cefathiamidine itself. []

Q2: What is the significance of identifying this compound in pharmaceutical preparations?

A2: Identifying this compound is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of this compound can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.

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